molecular formula C20H27N3O3 B13992907 alpha-((4-Aminophenoxy)methyl)-4-(3-methoxyphenyl)-1-piperazineethanol CAS No. 64511-32-6

alpha-((4-Aminophenoxy)methyl)-4-(3-methoxyphenyl)-1-piperazineethanol

Katalognummer: B13992907
CAS-Nummer: 64511-32-6
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: MENTZCAIIFIRHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-PIPERAZINEETHANOL, A-[(4-AMINOPHENOXY)METHYL]-4-(3-METHOXYPHENYL)- is a complex organic compound with the molecular formula C20H27N3O3 and a molecular weight of 357.44668 . This compound is characterized by the presence of a piperazine ring, an ethanol group, and various aromatic and amino substituents, making it a versatile molecule in various chemical and biological applications.

Vorbereitungsmethoden

The synthesis of 1-PIPERAZINEETHANOL, A-[(4-AMINOPHENOXY)METHYL]-4-(3-METHOXYPHENYL)- involves multiple steps, typically starting with the preparation of the piperazine ring. One common method involves the reaction of 1,2-dichloroethane with ammonia to form piperazine Industrial production methods often utilize palladium-catalyzed cyclization reactions and other catalytic processes to achieve high yields and purity .

Analyse Chemischer Reaktionen

1-PIPERAZINEETHANOL, A-[(4-AMINOPHENOXY)METHYL]-4-(3-METHOXYPHENYL)- undergoes several types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-PIPERAZINEETHANOL, A-[(4-AMINOPHENOXY)METHYL]-4-(3-METHOXYPHENYL)- has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-PIPERAZINEETHANOL, A-[(4-AMINOPHENOXY)METHYL]-4-(3-METHOXYPHENYL)- involves its interaction with specific molecular targets and pathways. The piperazine ring and the aromatic substituents allow it to bind to various enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

1-PIPERAZINEETHANOL, A-[(4-AMINOPHENOXY)METHYL]-4-(3-METHOXYPHENYL)- can be compared with other similar compounds such as:

The uniqueness of 1-PIPERAZINEETHANOL, A-[(4-AMINOPHENOXY)METHYL]-4-(3-METHOXYPHENYL)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in research and industry.

Eigenschaften

CAS-Nummer

64511-32-6

Molekularformel

C20H27N3O3

Molekulargewicht

357.4 g/mol

IUPAC-Name

1-(4-aminophenoxy)-3-[4-(3-methoxyphenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C20H27N3O3/c1-25-20-4-2-3-17(13-20)23-11-9-22(10-12-23)14-18(24)15-26-19-7-5-16(21)6-8-19/h2-8,13,18,24H,9-12,14-15,21H2,1H3

InChI-Schlüssel

MENTZCAIIFIRHY-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)N2CCN(CC2)CC(COC3=CC=C(C=C3)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.